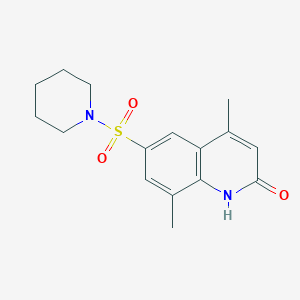

4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one

Description

4,8-Dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one is a synthetic quinolinone derivative characterized by a sulfonylpiperidine substituent at position 6, methyl groups at positions 4 and 8, and a ketone moiety at position 2.

Properties

IUPAC Name |

4,8-dimethyl-6-piperidin-1-ylsulfonyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-11-9-15(19)17-16-12(2)8-13(10-14(11)16)22(20,21)18-6-4-3-5-7-18/h8-10H,3-7H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOLTMHKRVUJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332274 | |

| Record name | 4,8-dimethyl-6-piperidin-1-ylsulfonyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

900017-79-0 | |

| Record name | 4,8-dimethyl-6-piperidin-1-ylsulfonyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of Methyl Groups: Methylation of the quinoline core at positions 4 and 8 can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the piperidinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group could play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinolinone derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Features and Substituent Effects

Key Observations :

- The sulfonylpiperidine group in the target compound contrasts with carbonyl-diazepine () or fused pyrrolo rings (), suggesting divergent biological targets.

- Methyl groups at positions 4 and 8 may reduce solubility compared to hydroxylated analogs but enhance membrane permeability.

Key Differences :

- The target compound’s sulfonylpiperidine group may require more complex sulfonation steps compared to the diazepine carbonyl or hydroxyl groups in .

- Hybrid derivatives in emphasize modular design for dual anticoagulant activity, a strategy adaptable to the target compound .

Activity Comparison :

- The antimicrobial activity of ’s compound relies on polar substituents (e.g., 4-OH), whereas the target compound’s lipophilic methyl groups may shift its selectivity toward intracellular targets.

- The anticoagulant activity of derivatives highlights the importance of fused ring systems for factor binding, a feature absent in the target compound.

Biological Activity

4,8-Dimethyl-6-(piperidin-1-ylsulfonyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 320.4 g/mol. The compound features a quinoline core with piperidine and sulfonyl groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₃S |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis or Friedländer synthesis.

- Introduction of Methyl Groups : Methylation at positions 4 and 8 is performed using methylating agents like methyl iodide.

- Attachment of the Piperidinyl Sulfonyl Moiety : This is accomplished via nucleophilic substitution reactions.

The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets:

- Acetylcholinesterase Inhibition : The compound acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly beneficial in treating conditions such as Alzheimer's disease.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed to determine its effectiveness:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

The results indicate significant antimicrobial activity, suggesting potential applications in treating bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HCT-116 and MCF-7. The compound induced apoptosis through mechanisms involving mitochondrial membrane potential disruption and modulation of apoptotic gene expression:

| Cell Line | IC50 (µM) | Apoptosis Mechanism |

|---|---|---|

| HCT-116 | 5 | Increased BAX/Bcl-2 ratio |

| MCF-7 | 10 | Caspase activation and cell cycle arrest |

These findings highlight its potential as an anticancer agent .

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting symptoms similar to Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation in treated subjects compared to controls, supporting its role as a therapeutic candidate for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.